molecular formula C22H28ClN3O3 B12778937 Carbamic acid, (5-(3-(ethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride CAS No. 134068-49-8

Carbamic acid, (5-(3-(ethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride

Cat. No.: B12778937
CAS No.: 134068-49-8
M. Wt: 417.9 g/mol
InChI Key: JFYBNHBSKIKGQF-UHFFFAOYSA-N
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Description

Carbamic acid, (5-(3-(ethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, an ethyl ester, and a dibenzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-(3-(ethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the dibenzazepine core, followed by the introduction of the ethylamino and carbamic acid groups. The final step involves the formation of the ethyl ester and the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-(3-(ethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Carbamic acid, (5-(3-(ethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (5-(3-(ethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include modulation of neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
  • Carbamic acid, methyl-, ethyl ester

Uniqueness

Carbamic acid, (5-(3-(ethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is unique due to its specific structural features and functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

134068-49-8

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl N-[11-[3-(ethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C22H27N3O3.ClH/c1-3-23-14-13-21(26)25-19-8-6-5-7-16(19)9-10-17-11-12-18(15-20(17)25)24-22(27)28-4-2;/h5-8,11-12,15,23H,3-4,9-10,13-14H2,1-2H3,(H,24,27);1H

InChI Key

JFYBNHBSKIKGQF-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC.Cl

Origin of Product

United States

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